1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
Beschreibung
1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophen-3-yl group at position 6 and a methylene-linked 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety at position 2.
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJDTJGZWUDACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Structural Characteristics
The compound features a unique structure that combines several bioactive motifs:
- Dihydropyridazine core : Known for its versatility in medicinal chemistry.
- Triazolo-pyridazine moiety : Implicated in various biological interactions.
- Carboxamide group : Enhances solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant anticancer activity. For instance, studies on related [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may also possess similar anticancer properties due to its structural similarities and functional groups .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Like c-Met kinase, which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : Through mechanisms such as cell cycle arrest and activation of apoptotic pathways, as evidenced by studies using Annexin V-FITC/PI staining .
- Docking Studies : Computational studies suggest favorable interactions with key enzymes involved in cancer progression .
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds:
- A study highlighted the synthesis of triazole derivatives showing cytotoxicity against human cancer cell lines such as MCF-7 and HeLa, with IC50 values ranging from 0.49 to 48.0 μM .
- Another investigation into mercapto-substituted triazoles demonstrated their potential as chemotherapeutic agents due to their anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in Triazolopyridazine Derivatives
The triazolopyridazine scaffold is common in medicinal chemistry. Key variations among analogs include:
- Thiophen-3-yl vs. Methoxyphenyl : The target compound’s thiophene substituent introduces sulfur-based π-π stacking and enhanced lipophilicity compared to the 4-methoxyphenyl group in 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) .
- Carboxamide vs. Ethanamine Linkage : The methyl-oxo-dihydropyridazine carboxamide in the target compound may improve target binding via hydrogen bonding, whereas the ethanamine group in the methoxyphenyl analog increases hydrophilicity.
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C17H14N6O2S | 374.40 | Thiophen-3-yl, carboxamide | 2.1 |
| 2-[[3-(4-Methoxyphenyl)-... (CAS 1204296-37-6) | C14H15N5O2 | 285.30 | 4-Methoxyphenyl, ethanamine | 1.4 |
| Hypothetical Phenyl Derivative | C14H12N6O | 280.28 | Phenyl, carboxamide | 1.8 |
*LogP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
